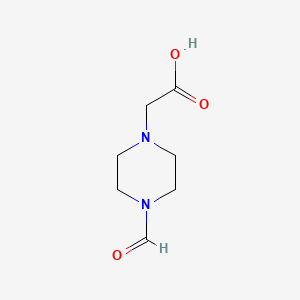
2-(4-Formylpiperazin-1-yl)acetic acid
説明
2-(4-Formylpiperazin-1-yl)acetic acid is a chemical compound that features a piperazine ring substituted with a formyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formylpiperazin-1-yl)acetic acid typically involves the reaction of piperazine with formylating agents followed by acetic acid substitution. One common method includes the use of formic acid and acetic anhydride under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency .
化学反応の分析
Types of Reactions
2-(4-Formylpiperazin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(4-Carboxypiperazin-1-yl)acetic acid.
Reduction: 2-(4-Hydroxymethylpiperazin-1-yl)acetic acid.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Formylpiperazin-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Formylpiperazin-1-yl)acetic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The piperazine ring can also interact with various biological pathways, modulating their function .
生物活性
2-(4-Formylpiperazin-1-yl)acetic acid is a compound of interest due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a piperazine ring substituted with a formyl group and an acetic acid moiety, which is crucial for its biological interactions.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways.
- Receptor Interaction : It could interact with various receptors, modulating their activity and influencing cellular responses.
- Cell Signaling Pathways : The compound may affect signaling pathways related to inflammation, apoptosis, or cell proliferation.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary investigations suggest it may induce apoptosis in cancer cells, although detailed studies are required to confirm these findings.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Substitution on piperazine ring | Alters binding affinity to target enzymes |
| Variation in acetic acid chain length | Influences solubility and bioavailability |
| Introduction of halogen atoms | May enhance potency against specific targets |
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and E. coli. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent in treating bacterial infections.
Study 2: Anticancer Potential
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. The compound demonstrated IC50 values ranging from 20 µM to 40 µM, indicating moderate anticancer activity. Further investigations into the apoptotic mechanisms revealed increased caspase activity in treated cells.
特性
IUPAC Name |
2-(4-formylpiperazin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c10-6-9-3-1-8(2-4-9)5-7(11)12/h6H,1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNOIWFVAQOYNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















